1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine
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Overview
Description
1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoropropoxymethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine typically involves the reaction of 1-methyl-3,5-diaminopyrazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropoxymethyl group, where nucleophiles such as amines or thiols can replace the trifluoropropoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used as a probe to study enzyme mechanisms and as a ligand in the development of enzyme inhibitors .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoropropoxymethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid
Comparison: Compared to similar compounds, 1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine exhibits unique properties due to the presence of the trifluoropropoxymethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[1-methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O/c1-15-8(7(4-13)5-14-15)6-16-3-2-9(10,11)12/h5H,2-4,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCALXXKWCMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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